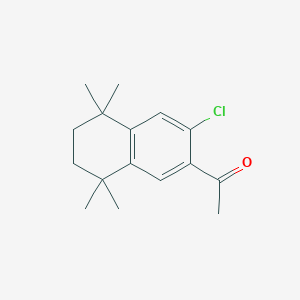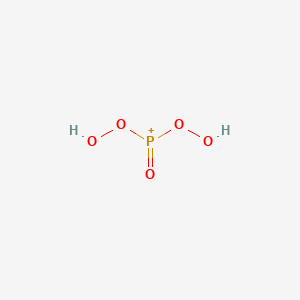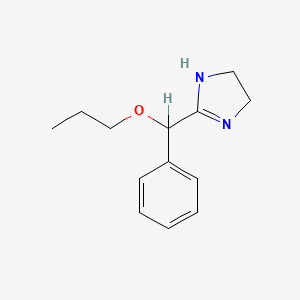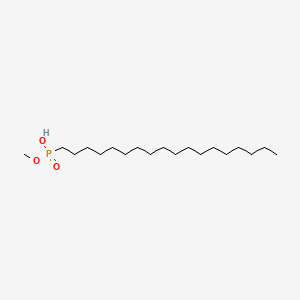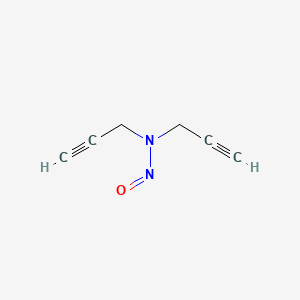
DI-2-Propynylamine, N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI-2-Propynylamine, N-nitroso- is a chemical compound that belongs to the class of N-nitrosamines. These compounds are characterized by the presence of a nitroso group (-N=O) bonded to an amine. N-nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, occurrence, and control in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-2-Propynylamine, N-nitroso- typically involves the nitrosation of secondary amines. One practical and efficient method for N-nitrosation of secondary amines uses the [NO+·Crown·H(NO3)2-] complex, which is prepared and handled easily and is completely soluble in dichloromethane . Another method involves the use of nitrous acid (HNO2) in cold acidic solutions, which reacts with secondary amines to form N-nitrosamines .
Industrial Production Methods
Industrial production of N-nitrosamines, including DI-2-Propynylamine, N-nitroso-, often involves the use of large-scale nitrosation reactions. These reactions are typically carried out under controlled conditions to ensure the safety and efficiency of the process. The reagents used in these reactions include nitrous acid, alkyl nitrites, and nitrogen oxides .
Chemical Reactions Analysis
Types of Reactions
DI-2-Propynylamine, N-nitroso- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The nitroso group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of DI-2-Propynylamine, N-nitroso- include nitrous acid, alkyl nitrites, and nitrogen oxides. The reactions are typically carried out under acidic conditions, often at low temperatures to control the reaction rate and yield .
Major Products Formed
The major products formed from the reactions of DI-2-Propynylamine, N-nitroso- depend on the specific reaction conditions and reagents used. For example, nitrosation reactions typically yield N-nitrosamines, while oxidation and reduction reactions can produce a variety of other compounds .
Scientific Research Applications
DI-2-Propynylamine, N-nitroso- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of DI-2-Propynylamine, N-nitroso- involves the formation of a nitrosonium ion (NO+), which is an electrophilic species that reacts with nucleophiles. This reaction can lead to the formation of DNA adducts, which are associated with the compound’s carcinogenic properties . The molecular targets and pathways involved in these reactions include various nucleophilic sites in biological molecules, such as DNA and proteins .
Comparison with Similar Compounds
DI-2-Propynylamine, N-nitroso- can be compared with other N-nitrosamines, such as:
N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and occurrence in drinking water.
N-nitrosodiethylamine (NDEA): Another potent carcinogen found in various environmental and industrial contexts.
N-nitrosopyrrolidine (NPYR): Formed from the nitrosation of pyrrolidine and studied for its carcinogenic effects.
The uniqueness of DI-2-Propynylamine, N-nitroso- lies in its specific structure and reactivity, which can lead to different reaction pathways and products compared to other N-nitrosamines .
Properties
CAS No. |
26457-81-8 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
N,N-bis(prop-2-ynyl)nitrous amide |
InChI |
InChI=1S/C6H6N2O/c1-3-5-8(7-9)6-4-2/h1-2H,5-6H2 |
InChI Key |
DGPMVVLTZSLVPR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC#C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)
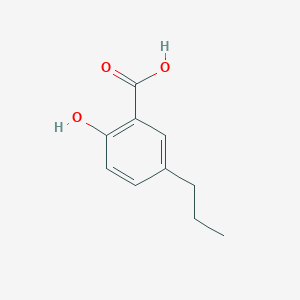
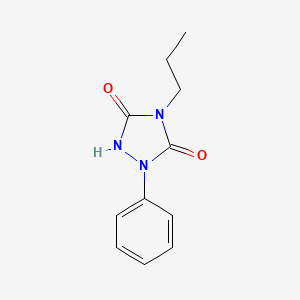
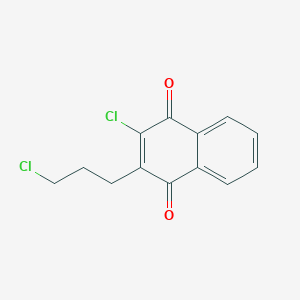
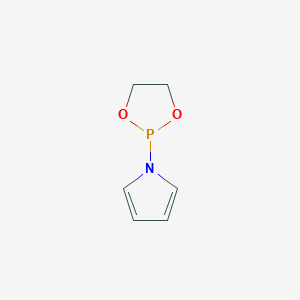
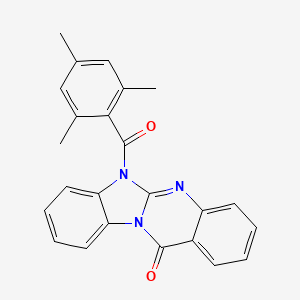
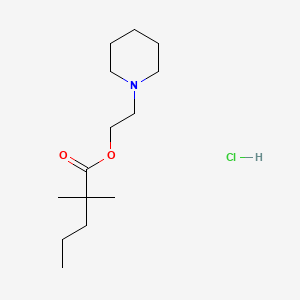
![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
